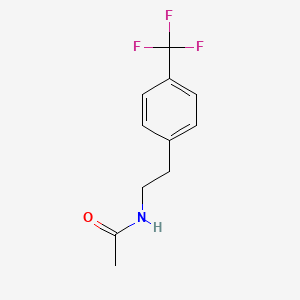

N-(4-(trifluoromethyl)phenethyl)acetamide

描述

N-(4-(trifluoromethyl)phenethyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a phenethyl moiety, which is further linked to an acetamide group. This compound has garnered attention due to its stability and potential biological activities.

作用机制

Target of Action

The primary target of N-(4-(trifluoromethyl)phenethyl)acetamide is the aggregation of anilines . Anilines are a class of compounds that are used in the manufacture of a wide variety of substances, including dyes, drugs, and plastics. By inhibiting the aggregation of anilines, this compound plays a crucial role in maintaining the stability of these substances .

Mode of Action

This compound interacts with its targets by stabilizing coumarin rings and light chains through the inhibition of their dehydrogenation . This interaction results in a reduction in the ability of certain organisms, such as mosquitoes, to synthesize ATP, which is essential for their flight muscles .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a stabilizer. By inhibiting the aggregation of anilines, it helps maintain the stability of a wide range of substances. Additionally, its impact on ATP synthesis in mosquitoes can have significant effects on these organisms’ ability to fly .

准备方法

Synthetic Routes and Reaction Conditions

N-(4-(trifluoromethyl)phenethyl)acetamide can be synthesized through organic synthesis methods, including phenylation and acetylation reactions. One common synthetic route involves the condensation of 4-(trifluoromethyl)benzaldehyde with an appropriate amine, followed by acetylation to form the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency.

化学反应分析

Types of Reactions

N-(4-(trifluoromethyl)phenethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically controlled to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

科学研究应用

N-(4-(trifluoromethyl)phenethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in various chemical reactions, inhibiting the aggregation of certain compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular functions and pathways.

Industry: It is utilized in the production of high-quality reference standards for pharmaceutical testing.

相似化合物的比较

Similar Compounds

N-(4-(trifluoromethyl)phenyl)acetamide: Shares a similar structure but differs in the position of the trifluoromethyl group.

N-(4-(trifluoromethyl)phenyl)ethanamide: Another related compound with slight variations in the acetamide group.

Uniqueness

N-(4-(trifluoromethyl)phenethyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to stabilize certain chemical reactions and inhibit ATP synthesis sets it apart from other similar compounds .

生物活性

N-(4-(trifluoromethyl)phenethyl)acetamide, a compound characterized by its trifluoromethyl group attached to a phenethyl moiety and linked to an acetamide group, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, including data tables and case studies.

Overview of Biological Activity

This compound has been studied for its effects on various biological systems, particularly its role in inhibiting ATP synthesis in mosquitoes, which impacts their flight capabilities. This inhibition is significant as it may provide insights into controlling mosquito populations, potentially aiding in vector control for diseases such as malaria and dengue fever.

The primary mechanism by which this compound operates involves:

- Target Interaction : The compound interacts with the aggregation of anilines, stabilizing coumarin rings and light chains through the inhibition of their dehydrogenation.

- Cellular Effects : By preventing the aggregation of anilines, it maintains the stability of various substances. This stabilization can influence cellular functions and pathways, potentially leading to therapeutic applications.

Case Studies

- Inhibition of ATP Synthesis : A study demonstrated that this compound significantly inhibited ATP synthesis in mosquito flight muscles. This effect was quantified using an ATP bioluminescence assay, revealing a dose-dependent relationship with an IC50 value indicating effective concentrations for biological activity.

- Potential Therapeutic Applications : Ongoing research is exploring the compound's potential therapeutic applications beyond entomological studies. Preliminary findings suggest it may influence cellular pathways related to energy metabolism and could serve as a lead compound for developing new pharmaceuticals targeting metabolic disorders.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Related Compounds

属性

IUPAC Name |

N-[2-[4-(trifluoromethyl)phenyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-8(16)15-7-6-9-2-4-10(5-3-9)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJGVPBXNRCDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。